Product packaging for Diethoxydiphenylsilane(Cat. No.:CAS No. 155684-44-9)

Diethoxydiphenylsilane

Cat. No.: B121531
CAS No.: 155684-44-9
M. Wt: 272.41 g/mol
InChI Key: ZZNQQQWFKKTOSD-UHFFFAOYSA-N
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Description

Contextualization of Diethoxydiphenylsilane within Advanced Materials Research

In the field of advanced materials, this compound is a key precursor for creating high-performance polymers, hybrid materials, and functional coatings. google.comresearchgate.net Its primary role stems from its use in synthesizing polysiloxanes and modifying the properties of other polymers. When co-polymerized with other silanes, such as diethoxydimethylsilane, it allows for the precise tuning of material properties. scispace.comresearchgate.net The incorporation of the diphenylsiloxy unit into a polymer backbone enhances thermal stability and alters mechanical and optical characteristics. scispace.com

This compound is particularly notable for its application as an external electron donor in Ziegler-Natta catalyst systems for propylene (B89431) polymerization. siliconeoil.netwikipedia.org In this capacity, it influences the stereochemistry of the polymerization process, leading to polypropylene (B1209903) with high isotacticity—a property crucial for achieving high crystallinity and desirable mechanical strength in the final polymer product. wikipedia.orgnumberanalytics.com Furthermore, its utility extends to surface modification and the preparation of functional coatings. innospk.comgelest.com It is used to create hydrophobic surfaces with good thermal and UV resistance and as a coupling agent to improve adhesion between organic resins and inorganic substrates. innospk.comgelest.com In analytical sciences, it has been used to develop novel coatings for solid-phase microextraction (SPME) fibers, enabling the sensitive detection of trace levels of organic compounds like polycyclic aromatic hydrocarbons (PAHs). lookchem.comchemsrc.commdpi.com

Historical Trajectories and Foundational Discoveries in this compound Chemistry

The study of organosilicon compounds gained significant momentum in the mid-20th century. While the precise date of the first synthesis of this compound is not prominently documented, related research appears in scientific literature from that era. For instance, a 1959 conference on high-temperature polymer research included discussions on the reactivity of this compound, indicating it was a subject of investigation for creating thermally stable resins. dtic.mil

A major impetus for research into compounds like this compound was the development of Ziegler-Natta catalysts in 1953 by Karl Ziegler and Giulio Natta, a discovery that earned them the Nobel Prize in Chemistry in 1963. wikipedia.orglibretexts.org This invention revolutionized polymer science and created a need for catalyst modifiers, or electron donors, to control polymer stereoregularity. Alkoxysilanes, including this compound, were identified as effective external donors for this purpose, a discovery that has had a lasting impact on the industrial production of polyolefins like polypropylene. wikipedia.orgepo.org More recent foundational work has explored its role in other catalytic systems, such as the Piers-Rubinsztajn reaction, further expanding its utility in controlled organosilicon synthesis. acs.org

Epistemological Framework and Scholarly Contributions of this compound Studies

The study of this compound has contributed significantly to the understanding of structure-property relationships in materials science and catalysis. Research on its use in Ziegler-Natta systems has provided fundamental insights into the mechanisms of stereochemical control in olefin polymerization. numberanalytics.com These studies helped establish how the molecular structure of an external donor interacts with the catalyst center to dictate the orientation of incoming monomer units, thereby controlling the tacticity and crystallinity of the resulting polymer.

Furthermore, investigations into the sol-gel processing of this compound, often in combination with other alkoxysilanes, have advanced the field of hybrid organic-inorganic materials. scispace.comchemicalbook.com These studies demonstrated that by systematically varying the ratio of diphenylsiloxane to other siloxane units, researchers could create materials with a tailored balance of properties, such as mechanical flexibility from dimethylsiloxane units and thermal resistance from diphenylsiloxane units. scispace.comresearchgate.net This work has been pivotal in developing a "building block" approach to materials design. In analytical chemistry, the development of this compound-based SPME fibers represents a scholarly contribution to sample preparation techniques, offering new methods for extracting and analyzing trace contaminants in complex matrices like food and biological fluids. mdpi.comoup.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₆H₂₀O₂Si chemsrc.comsigmaaldrich.comvwr.com
Molecular Weight 272.41 g/mol chemsrc.comsigmaaldrich.com
Appearance Colorless to yellowish transparent liquid lookchem.comchemicalbook.com
Density ~1.033 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Boiling Point 167 °C at 15 mmHg chemicalbook.comsigmaaldrich.com
Flash Point >110 °C (>230 °F) chemicalbook.comsigmaaldrich.com
Refractive Index ~1.525 at 20 °C lookchem.comchemicalbook.comsigmaaldrich.com
CAS Number 2553-19-7 lookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O2Si B121531 Diethoxydiphenylsilane CAS No. 155684-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy(diphenyl)silane
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InChI

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
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InChI Key

ZZNQQQWFKKTOSD-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC
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Molecular Formula

C16H20O2Si
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DSSTOX Substance ID

DTXSID4062519
Record name Diphenyldiethoxysilane
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Molecular Weight

272.41 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Diethoxydiphenylsilane
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Vapor Pressure

0.0000472 [mmHg]
Record name Diethoxydiphenylsilane
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CAS No.

2553-19-7
Record name Diphenyldiethoxysilane
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Synthetic Methodologies and Precursor Chemistry of Diethoxydiphenylsilane

Catalytic Pathways for Diethoxydiphenylsilane Production

Catalytic methods offer efficient routes to this compound, often involving transition metal complexes that facilitate bond formation.

Dehydrogenative coupling is a powerful technique for forming silicon-element bonds, including Si-O bonds, with the liberation of hydrogen gas as the only byproduct. organic-chemistry.org This approach is considered atom-economical and environmentally friendly. The synthesis of this compound via this pathway typically involves the reaction of a hydrosilane with an alcohol in the presence of a catalyst.

Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are effective catalysts for the dehydrogenative silylation of alcohols. researchgate.netmsstate.edu For instance, palladium nanoparticle-catalyzed dehydrogenative coupling between various hydrosilanes and alcohols yields silyl (B83357) ethers in good and reproducible yields. researchgate.netscispace.com The reaction proceeds under mild, neutral conditions and is compatible with a variety of functional groups. scispace.com

The general mechanism involves the activation of the Si-H bond by the metal center, followed by nucleophilic attack of the alcohol to form the Si-O bond and release H₂. organic-chemistry.org The choice of catalyst can influence the selectivity of the reaction, with some catalysts favoring dehydrogenative silylation over other potential side reactions like hydrosilylation. msstate.edu

Table 1: Catalysts in Dehydrogenative Silylation

Catalyst Type Examples Key Features
Palladium-based Pd-nanoparticles Effective for a wide range of silanes and alcohols, neutral conditions. researchgate.netscispace.com
Rhodium-based [Rh(cod)₂]BF₄, Wilkinson's catalyst Can favor hydrosilylation or dehydrogenative silylation depending on conditions. msstate.edusigmaaldrich.com
Ruthenium-based Tethered ruthenium complex with a Ru-S bond Dual role in activating Si-H and abstracting a proton. organic-chemistry.org

Metal-mediated reactions, particularly those employing Grignard reagents, represent a foundational method for the formation of silicon-carbon bonds. gelest.com The synthesis of this compound can be achieved by reacting a suitable silicon precursor with a phenylating agent, such as a phenyl Grignard reagent (phenylmagnesium halide). wikipedia.org

The Grignard reagent, with its nucleophilic carbon, attacks the electrophilic silicon center of a silicon halide or alkoxide, displacing a leaving group (e.g., chloride or ethoxide) to form a new Si-C bond. adichemistry.com For the synthesis of this compound, a common precursor would be tetraethoxysilane or dichlorodiethoxysilane. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. adichemistry.comleah4sci.com

Transition metal-catalyzed cross-coupling reactions also provide a versatile route for forming Si-C bonds. gelest.com While less common for the direct synthesis of this compound from simple precursors, these methods are crucial in the broader context of organosilane chemistry. Palladium-catalyzed cross-coupling reactions, for example, are widely used to form carbon-carbon and carbon-heteroatom bonds and can be adapted for the arylation of silicon compounds. researchgate.net

Table 2: Comparison of Metal-Mediated Arylation Methods

Method Reagents Conditions Advantages Disadvantages
Grignard Reaction Phenylmagnesium halide, Silicon tetraalkoxide/halide Anhydrous ether solvent Well-established, versatile gelest.com Sensitive to moisture and protic solvents

Alkoxysilane Precursor Transformations in this compound Formation

The synthesis of this compound can also be achieved through the transformation of other alkoxysilane or silanol (B1196071) precursors. These methods often rely on hydrolysis, condensation, and exchange reactions.

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes, is a cornerstone of silica (B1680970) and organosilicon chemistry. mdpi.comsigmaaldrich.com While typically used to create extended silica networks, the principles of controlled hydrolysis and condensation can be applied to the synthesis of discrete molecules like this compound.

The synthesis of this compound via this route would likely start from a precursor like diphenyldichlorosilane or diphenyldimethoxysilane. The controlled hydrolysis of such precursors would lead to the formation of diphenylsilanediol (B146891) (Ph₂Si(OH)₂). google.comwikipedia.org This silanediol (B1258837) can then undergo a condensation reaction with an ethoxy source, such as ethanol (B145695) or tetraethoxysilane, under specific conditions to yield this compound. The reaction conditions, including pH, temperature, and solvent, must be carefully controlled to favor the formation of the desired product over extensive polymerization. mdpi.comresearchgate.net

Anhydrous sol-gel processes have been developed to better control the reaction and achieve homogeneous incorporation of different precursors, which can be advantageous in synthesizing well-defined organosilicon compounds. researchgate.net

The reaction between a silanol and an alkoxysilane can lead to an exchange of groups, providing a direct route to new alkoxysilanes. The synthesis of this compound can be envisioned through the reaction of diphenylsilanediol with an ethoxy-functionalized silane (B1218182), such as tetraethoxysilane. researchgate.net

This reaction is essentially a condensation where a Si-O-Si bond is formed with the elimination of ethanol, or an exchange where the hydroxyl groups of the silanediol are replaced by ethoxy groups. The equilibrium can be driven towards the product by removing the alcohol byproduct. Catalysts, such as acids or bases, can be employed to facilitate this exchange. nih.gov The reactivity of the silanol and the steric and electronic nature of the substituents on the silicon atoms play a crucial role in the reaction rate and outcome. researchgate.net

Environmentally Benign Synthetic Approaches for this compound

The development of "green" synthetic methods is a major focus in modern chemistry. For the synthesis of this compound, this involves exploring routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

Dehydrogenative coupling reactions, as discussed in section 2.1.1, are inherently greener than methods that produce stoichiometric amounts of salt byproducts (e.g., Grignard reactions). organic-chemistry.orgscispace.com The only byproduct is hydrogen gas, which is non-polluting.

Another approach is the direct synthesis from elemental silicon and an alcohol in the presence of a catalyst. This method, while challenging, offers a highly atom-economical route to alkoxysilanes. researchgate.net Research in this area focuses on developing effective catalysts and understanding the reaction mechanism to improve selectivity and yield.

Solvent selection also plays a critical role in the environmental impact of a synthesis. The use of greener solvents or, ideally, solvent-free conditions, can significantly reduce the environmental footprint of the production process. caltech.edu

Table 3: Green Chemistry Metrics for Synthetic Routes

Synthetic Route Atom Economy Byproducts Solvent/Catalyst Considerations
Dehydrogenative Coupling High H₂ organic-chemistry.org Transition metal catalysts, potential for solvent-free conditions. researchgate.netcaltech.edu
Grignard Reaction Moderate Magnesium salts gelest.com Requires anhydrous ether solvents. leah4sci.com
Hydrolysis/Condensation Moderate Water, Alcohol mdpi.com Can be performed in aqueous or alcoholic solutions.

Reaction Mechanisms and Chemical Reactivity of Diethoxydiphenylsilane

Hydrolytic and Polycondensation Mechanisms Involving Diethoxydiphenylsilane

The transformation of this compound from a monomer into a polymeric network primarily occurs through hydrolysis and polycondensation reactions. These processes can be catalyzed by either acids or bases, with the catalytic environment profoundly influencing the reaction kinetics and the structure of the final product. unm.edu

Acid-Catalyzed Sol-Gel Kinetics of this compound

Under acidic conditions, the sol-gel process for this compound is initiated by the protonation of an ethoxy group (-OR). unm.edunih.gov This initial step makes the silicon atom more electrophilic and, therefore, more susceptible to a nucleophilic attack by water, leading to hydrolysis. nih.govmdpi.com This reaction releases ethanol (B145695) and forms a silanol (B1196071) group (Si-OH).

Hydrolysis : An ethoxy group is protonated, followed by a backside attack from a water molecule, proceeding through a pentavalent transition state with SN2 character. mdpi.com This step is generally faster than the subsequent condensation stage under acidic catalysis. dtic.mil The reaction is represented as: (C₆H₅)₂Si(OC₂H₅)₂ + H₂O --(H⁺)--> (C₆H₅)₂Si(OC₂H₅)(OH) + C₂H₅OH (C₆H₅)₂Si(OC₂H₅)(OH) + H₂O --(H⁺)--> (C₆H₅)₂Si(OH)₂ + C₂H₅OH

Condensation : Once silanol groups are formed, they can react with other silanols (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges. mdpi.com In acidic media, condensation is slower than hydrolysis and tends to form less branched, more linear-like polymer chains because protonated silanols preferentially react with neutral, less-substituted silanols. nih.govdtic.mil

Water Condensation : 2 (C₆H₅)₂Si(OH)₂ → (HO)Si(C₆H₅)₂-O-Si(C₆H₅)₂(OH) + H₂O

Alcohol Condensation : (C₆H₅)₂Si(OH)₂ + (C₆H₅)₂Si(OC₂H₅)₂ → (HO)Si(C₆H₅)₂-O-Si(C₆H₅)₂(OC₂H₅) + C₂H₅OH

The kinetics of these reactions are influenced by steric hindrance from the bulky phenyl groups and the inductive effects of the substituents. mdpi.com Acid catalysis typically results in the formation of polymer gels rather than particulate gels. mdpi.com

Base-Catalyzed Polymerization of this compound

In a basic medium, the reaction mechanism for this compound proceeds differently. The hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu This forms a negatively charged pentacoordinate intermediate, which then expels an ethoxide ion (⁻OC₂H₅). paint.org

Key features of base-catalyzed polymerization include:

Hydrolysis : The reaction rate is dependent on the concentration of hydroxide ions. The substitution of electron-withdrawing groups, such as the phenyl groups in this compound, can stabilize the developing negative charge in the transition state, thereby accelerating hydrolysis. paint.org

Condensation : Condensation rates are generally faster in basic conditions compared to acidic conditions and occur in parallel with hydrolysis. mdpi.com The mechanism involves the attack of a deprotonated silanol (silanolate anion, Si-O⁻) on a neutral silanol or alkoxide. nih.gov This process favors the reaction between more and less condensed species, leading to the formation of highly branched, dense, and more compact particulate clusters. nih.govmdpi.com

This tendency for rapid condensation under basic conditions often results in the formation of colloidal particles or particulate gels. mdpi.com

Sol-Gel Processing Parameters and Their Influence on this compound Reactivity

The reactivity of this compound in sol-gel processes is not solely dependent on the catalyst but is also heavily influenced by several key processing parameters. unitbv.ro

ParameterEffect on Reactivity
pH The rates of both hydrolysis and condensation are at a minimum near neutral pH. The hydrolysis rate is lowest around pH 7, while the condensation rate is lowest around pH 4. paint.orgresearchgate.net Moving away from neutrality in either the acidic or basic direction generally increases the reaction rates by orders of magnitude. paint.org
Water to Silane (B1218182) Ratio (H₂O/Si) A stoichiometric amount of water is required for complete hydrolysis (a molar ratio of 2:1 for this compound). Using a smaller amount of water leads to incomplete hydrolysis and the formation of a network containing unreacted alkoxy groups. unitbv.ro Conversely, a large excess of water can dilute the reactants, potentially slowing the reaction. unitbv.ro
Catalyst Type and Concentration The type of catalyst (acid vs. base) determines the fundamental reaction mechanism and the resulting polymer structure (linear vs. branched). dtic.milsci-hub.se The concentration of the catalyst directly affects the reaction kinetics; higher concentrations generally lead to faster hydrolysis and condensation. researchgate.net
Solvent A mutual solvent, typically an alcohol like ethanol, is often used to homogenize the otherwise immiscible alkoxide and water phases, facilitating the hydrolysis reaction. unitbv.ro
Temperature Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. unitbv.ro

These parameters are interdependent and must be carefully controlled to tailor the properties of the final polysiloxane material.

Polymerization Dynamics Initiated by this compound

Beyond its role as a precursor in sol-gel systems, this compound exhibits functionalities relevant to broader polymerization dynamics.

Cationic Polymerization Agent Functionality of this compound

While this compound is primarily known as a precursor for polysiloxanes, silanes in general can participate in cationic polymerization processes. For instance, certain silanes can act as reducing agents in redox-initiated cationic polymerization systems. In such a system, a silane can reduce a salt (like a dialkylphenacylsulfonium salt), which then generates the cationic species responsible for initiating the polymerization of monomers like epoxides or vinyl ethers. rpi.edu Although the specific use of this compound as a primary agent in initiating cationic polymerization is not extensively documented in the provided search results, its chemical nature suggests potential for such reactivity under specific conditions, likely involving interaction with strong Lewis acids or other initiators. The cationic polymerization of cyclosiloxanes like octamethylcyclotetrasiloxane (D₄) is a well-known process catalyzed by acids, leading to the formation of polydimethylsiloxane. mdpi.com

Crosslinking Mechanisms of this compound in Polymeric Matrices

This compound is an effective crosslinking agent for various polymeric matrices. The crosslinking process relies on the hydrolysis of its ethoxy groups to form reactive diphenylsilanediol (B146891). This diol can then undergo condensation reactions to create a three-dimensional network. rsdjournal.org

The primary mechanisms for crosslinking are:

Self-Condensation : The generated diphenylsilanediol molecules can condense with each other, forming a polysiloxane network (Si-O-Si linkages) that acts as an inorganic crosslinking domain within an organic polymer matrix.

Reaction with Polymer Chains : If the host polymer matrix contains reactive functional groups (e.g., hydroxyl, carboxyl), the silanol groups of the hydrolyzed this compound can form covalent bonds (e.g., ether, ester linkages) with the polymer chains, effectively linking them together. researchgate.net

Kinetics and Energetics of this compound Polymerization

Primary Factors Influencing Polymerization Kinetics:

pH: The pH of the reaction medium is a critical determinant of the rate-limiting step. mdpi.com In acidic conditions, the hydrolysis of the ethoxy groups is rapid, but the subsequent condensation reaction is slow. mdpi.com Conversely, in an alkaline medium, hydrolysis is slow while condensation is fast. mdpi.com Neutral conditions generally result in slow rates for both reactions. mdpi.com

Catalysts: The presence and type of catalyst significantly impact reaction rates. Both acid and base catalysts are commonly used to accelerate the hydrolysis and condensation steps.

Water/Silane Ratio: The molar ratio of water to silane is crucial as water is a necessary reactant for the initial hydrolysis step.

Secondary Factors Influencing Polymerization Kinetics:

Solvent: The choice of solvent can affect the homogeneity of the reaction mixture and the solvation of reactants and intermediates, thereby influencing reaction kinetics.

Silane Concentration: The concentration of this compound will directly impact the frequency of molecular collisions and, consequently, the reaction rate.

Table 1: Factors Affecting this compound Polymerization Kinetics

Factor Effect on Reaction Rate Description
pH High (Rate-determining step varies) Acidic pH accelerates hydrolysis; Alkaline pH accelerates condensation. mdpi.com
Temperature High (Rate increases with temperature) Follows the Arrhenius equation; reactions are generally endothermic. mdpi.com
Catalyst High (Rate increases with catalyst) Acid or base catalysts are used to speed up hydrolysis and condensation. qu.edu.qa
Water/Silane Ratio Moderate (Dependent on stoichiometry) A sufficient amount of water is required for the initial hydrolysis step. qu.edu.qa

| Solvent | Moderate (Varies with solvent polarity) | Affects solubility and stabilization of transition states. qu.edu.qa |

Advanced Chemical Transformations and Functionalization of this compound

Beyond polymerization, this compound can participate in a variety of advanced chemical transformations that leverage the reactivity of its phenyl and ethoxy groups. These reactions are fundamental to creating more complex organosilicon structures and forming new carbon-carbon or silicon-heteroatom bonds.

Diarylalkoxysilanes, including this compound, are valuable coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This class of reactions, which includes named reactions like the Hiyama, Suzuki, and Stille couplings, provides a powerful tool for constructing complex organic molecules.

In a typical cross-coupling reaction involving an organosilane, the diarylalkoxysilane acts as the organometallic nucleophile. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The organosilane transfers one of its phenyl groups to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step often requires an activator, such as a fluoride source or a base, to facilitate the transfer of the organic group from silicon to palladium.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The success of these reactions has made them a cornerstone of modern synthetic chemistry, enabling the construction of biaryls and other important structural motifs found in pharmaceuticals, natural products, and polymers. pitt.edu

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Electrophile Key Feature
Hiyama Coupling Organosilane Organic Halide/Triflate Utilizes organosilanes, often activated by fluoride.
Suzuki Coupling Organoboron Compound Organic Halide/Triflate Employs readily available and stable organoboron reagents.
Stille Coupling Organotin Compound Organic Halide/Triflate Tolerates a wide range of functional groups but uses toxic tin reagents. vanderbilt.edu

| Negishi Coupling | Organozinc Compound | Organic Halide/Triflate | Highly reactive and efficient but sensitive to air and moisture. |

Derivatization is a chemical modification technique used to alter the properties of a compound, often to enhance its suitability for a specific analytical method or to introduce new functionality. For this compound, derivatization strategies primarily target the reactive silicon-ethoxy (Si-OEt) bonds. While this compound lacks the "active hydrogen" typically targeted by common silylating agents like BSTFA, its ethoxy groups can be substituted through various reactions. gcms.cz

One common strategy is hydrolysis , where the ethoxy groups are replaced by hydroxyl groups to form diphenylsilanediol. This silanol can then be subjected to further reactions, such as condensation to form polysiloxanes or reaction with other derivatizing agents to introduce different functional groups.

Another approach is transesterification , where the ethoxy groups are exchanged with other alkoxy groups by reacting this compound with a different alcohol in the presence of a catalyst. This allows for the tuning of the silane's reactivity and physical properties.

These derivatization reactions expand the synthetic utility of this compound, allowing it to be converted into a range of other functionalized organosilicon compounds.

This compound is directly involved as a key reactant in several catalytic processes, most notably in the palladium-catalyzed cross-coupling reactions discussed previously. In this context, the organosilane is a crucial component of the catalytic cycle, delivering a phenyl group to the palladium center for subsequent bond formation.

Furthermore, this compound serves as a monomer in catalyzed sol-gel processes. The hydrolysis and condensation reactions that lead to polymerization are almost always facilitated by acid or base catalysts. In this role, this compound is a building block for creating hybrid organosilicon materials, where the phenyl groups impart specific properties like hydrophobicity or thermal stability to the resulting silica-based network. mdpi.com For example, organosilicon materials derived from such precursors can be used to create protective matrices for sensitive biological components like bacteria in biosensors. mdpi.com The catalyst in these polymerization reactions dictates the structure and properties of the final material by controlling the relative rates of hydrolysis and condensation.

Diethoxydiphenylsilane in Advanced Materials Science and Engineering

Organic-Inorganic Hybrid Materials Incorporating Diethoxydiphenylsilane

The integration of organic and inorganic components at the molecular level gives rise to hybrid materials with synergistic properties. This compound serves as a valuable building block in the creation of these advanced materials, contributing to their structure and functionality.

Sol-Gel Derived Hybrid Films and Coatings Utilizing this compound

The sol-gel process is a versatile method for producing solid materials from small molecules. In this process, this compound can be co-condensed with other precursors to form hybrid films and coatings. Research has shown that the addition of this compound to a precursor sol containing 3-glycidoxypropyltrimethoxysilane can lead to the formation of hybrid organic-inorganic films containing layered organosilicate nanocrystals. researchgate.net The presence of this compound influences the self-organization of these nanocrystals within the film. researchgate.net

The structural evolution of these hybrid films is dependent on the aging time of the precursor sol and the concentration of this compound. For instance, the formation of crystalline layered films has been observed in samples derived from sols with longer aging times. researchgate.net The ordered nanostructures within these films have been characterized using techniques such as X-ray diffraction and transmission electron microscopy. researchgate.net

A study systematically investigated the effect of this compound concentration and sol aging time on the d-spacing of the diffraction signal, which is indicative of the interlayer spacing in the layered nanostructures. The results, as summarized in the table below, demonstrate a clear relationship between these parameters and the resulting material structure.

Sample Composition (molar ratio)Sol Aging Time (days)d-spacing (nm)
GD10 (10% DEDPS)1~1.49
4~1.52
8~1.55
GD20 (20% DEDPS)1~1.51
4~1.56
8~1.60
G (0% DEDPS)1~1.49
4~1.49
8~1.49

Self-Assembled Nanostructures from this compound Precursors

The principle of self-assembly, where molecules spontaneously organize into ordered structures, is a powerful tool in nanotechnology. This compound, through hydrolysis and condensation reactions, can act as a precursor for the formation of self-assembled nanostructures. The bulky phenyl groups of the molecule can influence the packing and arrangement of the resulting siloxane network, leading to the formation of specific nanostructures.

Research has demonstrated that hybrid organic-inorganic films containing layered organosilicate nanocrystals can be obtained through a self-organization process from aqueous precursor sols. researchgate.net The addition of this compound to the precursor sol plays a crucial role in directing the formation of these ordered nanostructures. researchgate.net The resulting materials exhibit a layered structure at the nanoscale, as confirmed by electron diffraction patterns. researchgate.net This self-organization is a key factor in determining the final properties of the material.

Surface Modification and Interfacial Engineering with this compound

The ability to tailor the surface properties of materials is critical for a wide range of applications. This compound is utilized as a surface modifying agent to alter the chemical and physical characteristics of substrates at the molecular level.

This compound as an Alkylsilylation Reagent for Substrate Modification

This compound can be used as an alkylsilylation reagent for the chemical modification of surfaces. This process involves the reaction of the silane (B1218182) with hydroxyl groups present on the substrate, leading to the formation of a stable, covalently bonded siloxane layer. This surface modification can be applied to a variety of substrates, including nanoporous materials. For example, this compound has been used for the surface modification of nanoporous rice husk silica (B1680970). The attachment of the diphenylsilyl groups alters the surface chemistry of the silica, which can influence its properties and potential applications.

Hydrophobicity Enhancement of Surfaces via this compound Coatings

The wettability of a surface is a crucial property that can be controlled through chemical modification. Coatings derived from this compound can significantly enhance the hydrophobicity of a surface, causing it to repel water. The phenyl groups of this compound are nonpolar and contribute to the low surface energy of the coating, which is a key factor in achieving hydrophobicity.

When a surface is treated with this compound, the silane molecules can form a self-assembled monolayer or a thin film that covers the substrate. This layer of diphenylsilyl groups effectively masks the original surface, replacing it with a new surface that has a reduced affinity for water. The degree of hydrophobicity is often quantified by measuring the water contact angle. While specific water contact angle data for surfaces treated solely with this compound is not extensively reported in comparative studies, the general principle of using organosilanes to increase hydrophobicity is well-established. For instance, surfaces modified with silanes containing long alkyl chains or aromatic groups typically exhibit high water contact angles.

The table below presents typical water contact angles for various untreated and silane-modified surfaces to illustrate the general effect of silylation on hydrophobicity.

SurfaceTreatmentWater Contact Angle (°)
GlassUntreated< 20
Silicon WaferUntreated30-40
AluminumUntreated60-80
GlassAlkylsilane Treatment> 90
Silicon WaferAromatic Silane Treatment> 80

It is important to note that the final water contact angle depends on several factors, including the specific silane used, the substrate material, the surface roughness, and the deposition method.

Influence of this compound on Adhesion and Dispersion in Composite Systems

This compound plays a crucial role as a coupling agent and surface modifier in polymer composite systems. Its bifunctional nature allows it to act as an intermediary, chemically bonding inorganic fillers to an organic polymer matrix. specialchem.com This function is critical for overcoming the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer resins.

The mechanism involves the hydrolysis of the ethoxy groups (-OC₂H₅) on the silane to reactive silanol (B1196071) groups (Si-OH) in the presence of moisture. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or alumina, forming stable covalent siloxane bonds (Si-O-Filler). specialchem.comhengdasilane.com Simultaneously, the two phenyl groups (-C₆H₅) on the silicon atom are organophilic and compatible with the polymer matrix. This dual reactivity allows this compound to form a chemical bridge at the interface, significantly enhancing the interfacial adhesion between the filler and the polymer. hengdasilane.com

Improved adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, which translates to enhanced mechanical properties of the composite material. specialchem.com Furthermore, by modifying the surface chemistry of the filler particles, this compound reduces their surface energy and tendency to agglomerate. This surface modification improves the wetting of the filler by the polymer resin and facilitates the breakdown of filler agglomerates during compounding, leading to a more uniform dispersion of the filler throughout the matrix. blueskychemical.com Better dispersion is essential as large agglomerates can act as stress concentration points, leading to premature mechanical failure.

Table 1: Effects of this compound on Composite Properties
PropertyEffect of this compoundMechanism of Action
Interfacial Adhesion IncreasedForms covalent bonds between filler and polymer matrix. specialchem.comhengdasilane.com
Filler Dispersion ImprovedReduces filler agglomeration by modifying surface chemistry.
Mechanical Strength IncreasedEnhances stress transfer from matrix to filler. specialchem.com
Wettability ImprovedLowers surface energy of inorganic fillers. dgunionchem.com

Polymeric Architectures and Resin Compositions Utilizing this compound

Synthesis of Silicone Resins and Phenyl Silicone Oils with this compound

This compound is a key precursor in the synthesis of high-performance silicone resins and phenyl silicone oils, which are valued for their exceptional thermal stability, radiation resistance, and dielectric properties. sinosil.com The synthesis process is primarily based on hydrolysis and condensation reactions. siliconereleases.com

The process begins with the hydrolysis of the ethoxy groups of this compound, typically catalyzed by an acid or a base, to form diphenylsilanediol (B146891), which contains reactive silanol (Si-OH) groups. dgunionchem.comsiliconereleases.com These silanol intermediates are highly reactive and undergo self-condensation or co-condensation with other hydrolyzed silane monomers (e.g., dimethyldiethoxysilane) to form a siloxane (Si-O-Si) backbone. siliconereleases.com

By controlling the ratio of difunctional monomers like this compound to trifunctional or tetrafunctional silanes, the structure of the final polymer can be tailored. For instance, co-hydrolysis with monomers like methyltrimethoxysilane results in a highly cross-linked, three-dimensional network characteristic of silicone resins. polymer-korea.or.kr The incorporation of the bulky, rigid phenyl groups from this compound into the polymer structure enhances the thermal stability and refractive index of the resulting resin. sinosil.compolymer-korea.or.krresearchgate.net

To synthesize phenyl silicone oils, which are linear polymers, this compound is co-hydrolyzed with difunctional monomers like dimethyldimethoxysilane, and a chain-terminating agent, such as hexamethyldisiloxane, is added to control the molecular weight and viscosity. silibasesilicone.com The resulting polydimethyldiphenylsiloxane fluids combine the properties of both methyl and phenyl siloxanes. silibasesilicone.com

Table 2: Synthesis Parameters for Phenyl Silicone Polymers
Polymer TypeKey MonomersChain StructureKey Properties
Phenyl Silicone Resin This compound, MethyltrimethoxysilaneCross-linked 3D NetworkHigh thermal stability, hardness, high refractive index. sinosil.compolymer-korea.or.kr
Phenyl Silicone Oil This compound, DimethyldimethoxysilaneLinearHigh refractive index, good thermal stability, lubricity. silibasesilicone.com
Vinyl-Terminated Phenyl Silicone This compound, DimethyldimethoxysilaneLinear with Vinyl End-CapsReactive sites for cross-linking into elastomers. silibasesilicone.com

This compound in Propylene (B89431) Polymerization for Isotacticity Control

In the production of polypropylene (B1209903) using Ziegler-Natta catalysts, this compound functions as an external electron donor (De), a critical component for controlling the stereochemistry of the polymer. rsc.orgmdpi.com The addition of an external donor like this compound is essential for increasing the fraction of isotactic polypropylene, a highly crystalline form with superior mechanical properties, by deactivating non-stereospecific active sites on the catalyst surface. researchgate.netdiva-portal.org

Ziegler-Natta catalysts possess multiple types of active sites, some of which produce undesirable, amorphous atactic polypropylene. diva-portal.org Alkoxysilanes, including this compound, are added during the polymerization process along with a co-catalyst like triethylaluminium. rsc.org The silane selectively coordinates to the aspecific active sites, poisoning them and preventing the formation of atactic polymer. researchgate.net

The effectiveness of the silane donor is highly dependent on its molecular structure. researchgate.net The two bulky phenyl groups and the ethoxy groups of this compound create significant steric hindrance around the silicon atom. This steric bulk influences how the donor interacts with and modifies the catalyst's active centers, promoting the stereospecific insertion of propylene monomers. google.com This controlled insertion ensures that the methyl groups of the propylene units are consistently oriented on the same side of the polymer chain, leading to a high degree of isotacticity. researchgate.net The choice and concentration of the external donor have a marked effect on catalyst activity and the resulting polymer's molecular weight and microstructure. researchgate.netbuct.edu.cn

Table 3: Influence of Silane Donors on Polypropylene Isotacticity
External Donor TypeGeneral StructureRole in PolymerizationEffect on Polymer
Alkoxysilane RₙSi(OR')₄₋ₙDeactivates aspecific catalyst sites. researchgate.netIncreases isotactic index (I.I.). sinosil.com
This compound (C₆H₅)₂Si(OC₂H₅)₂Provides steric hindrance to guide monomer insertion. google.comHigh isotacticity, controlled molecular weight distribution. researchgate.net
Aminosilane RₙSi(NR'₂)₄₋ₙEnhances isoselectivity. mdpi.comProduces high molecular weight polypropylene. mdpi.com

Application of this compound in Photosensitive Resin Formulations

This compound can be incorporated into photosensitive resin formulations, such as those used in photolithography and 3D printing, to enhance the physical and optical properties of the cured material. sinosil.commdpi.com While not a photoinitiator itself, it acts as a valuable modifying comonomer or additive in systems based on epoxy, acrylate, or silsesquioxane chemistries. sinosil.comresearchgate.net

Through hydrolysis and condensation, this compound can be integrated into the polymer backbone of the resin. The introduction of phenyl groups is a well-established method for increasing the refractive index of polymers, a critical property for optical applications like LED encapsulants and optical adhesives. researchgate.netmdpi.com Phenyl-containing polysiloxanes can achieve a high refractive index of around 1.58 or higher. rsc.org

Furthermore, the rigid structure of the phenyl groups and the high bond energy of the siloxane linkages (Si-O-Si) formed during curing contribute to the thermal stability of the final polymer network. sinosil.comresearchgate.net This is particularly important for photoresists that must withstand subsequent high-temperature processing steps. The incorporation of siloxane units can also improve adhesion to substrates like silicon wafers, a key requirement in microelectronics fabrication. academie-sciences.fr In negative-tone photoresists, where cross-linking is induced by light, this compound can act as a cross-linking precursor, contributing to the formation of a stable, solvent-resistant network in the exposed regions. wikipedia.org

Table 4: Property Enhancement in Photosensitive Resins with Phenyl Silanes
PropertyEnhancementRationale
Refractive Index IncreasedHigh polarizability of phenyl groups. mdpi.com
Thermal Stability IncreasedHigh bond energy of Si-O-Si backbone and rigidity of phenyl groups. sinosil.comresearchgate.net
Adhesion ImprovedFormation of siloxane bonds with hydroxylated substrates. academie-sciences.fr
Mechanical Hardness IncreasedIncreased cross-link density and network rigidity. polymer-korea.or.kr

Analytical Research Applications of Diethoxydiphenylsilane Derived Materials

Diethoxydiphenylsilane-Based Solid-Phase Microextraction (SPME) Fiber Development

This compound-Based Solid-Phase Microextraction (SPME) Fiber Development

The development of novel SPME fiber coatings is crucial for enhancing the sensitivity and selectivity of analytical methods. This compound has emerged as a valuable precursor in the fabrication of these coatings, primarily through sol-gel technology. This approach allows for the creation of porous, high-surface-area materials with tailored affinities for specific analytes.

Design and Characterization of this compound SPME Coatings

The design of this compound-based SPME coatings typically involves a sol-gel process where this compound, often in conjunction with other silane (B1218182) precursors, undergoes hydrolysis and condensation to form a three-dimensional polysiloxane network on the surface of a fused silica (B1680970) or metal fiber. The diphenyl groups in the precursor contribute to the coating's selectivity towards aromatic and nonpolar compounds through π-π and hydrophobic interactions.

The physical and chemical characteristics of these coatings are critical to their performance and are thoroughly evaluated using various analytical techniques. A key parameter is the coating thickness, which influences both the extraction capacity and the time required to reach equilibrium. For instance, a novel this compound-based coating developed for planar SPME was found to have an average thickness of 143 ± 13 μm with a uniform distribution. nih.govresearchgate.net

The morphology of the coating, often examined by scanning electron microscopy (SEM), provides insights into its porosity and surface area, which are directly related to its extraction efficiency. Furthermore, the thermal stability of the coating is a significant factor, as it determines the maximum desorption temperature that can be used during gas chromatography (GC) analysis without causing coating degradation. The inter-batch and intra-batch repeatability of the coating's performance are also rigorously tested to ensure the reliability and reproducibility of the analytical method. Studies have reported relative standard deviations (RSD) of less than 7% for both intra-batch and inter-batch repeatability, indicating good manufacturing consistency and analytical precision. nih.govresearchgate.net

Interactive Table: Characterization of this compound-Based SPME Coatings

CharacteristicMethod of AnalysisTypical Findings
Coating ThicknessMicrometry, SEM143 ± 13 μm nih.govresearchgate.net
MorphologySEMUniform and porous surface
Intra-batch RepeatabilityRSD (%)<7% nih.govresearchgate.net
Inter-batch RepeatabilityRSD (%)<7% nih.govresearchgate.net

Extraction Efficiency and Selectivity Studies for Environmental Analytes using this compound Fibers

This compound-based SPME fibers have shown considerable promise for the extraction of a variety of environmental analytes from complex matrices such as milk and urine. The phenyl groups within the coating's structure provide a high affinity for polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants.

Research has focused on optimizing the extraction conditions to maximize the efficiency for these analytes. Factors such as extraction time, temperature, and sample matrix modifications (e.g., addition of salt or organic solvents) are systematically investigated. For the analysis of PAHs in milk, an innovative SPME coating synthesized from this compound demonstrated the ability to achieve low limits of quantitation in the microgram per liter (μg/L) range. researchgate.net This allows for the direct analysis of these complex samples without extensive cleanup, and the high thermal stability of the fiber ensures complete desorption of high-boiling point PAHs without carryover between analyses. researchgate.net

In another application, a this compound-based fiber was utilized for the determination of hydroxy-PAHs in human urine, which are biomarkers of PAH exposure. The method showed good linearity and low limits of detection, proving its suitability for biomonitoring studies.

Interactive Table: Performance of this compound SPME Fibers for Environmental Analytes

Analyte ClassMatrixLinearity (r²)Limits of Detection (LODs)Recoveries (%)
PAHsMilk0.983-0.9992.67-18.02 ng/L71.2-99.3
Hydroxy-PAHsUrineNot specifiedNot specifiedNot specified

The selectivity of the this compound coating is attributed to the interactions between the aromatic rings of the PAHs and the phenyl groups of the stationary phase. This allows for the preferential extraction of these compounds from complex matrices containing a wide range of other substances.

Detection of Explosives and Related Taggants using this compound-Coated Sensors

A significant application of this compound-derived materials is in the development of sensitive coatings for the detection of explosives and their taggants. These coatings, when coupled with analytical techniques such as ion mobility spectrometry (IMS), provide a rapid and effective means for screening trace levels of these hazardous materials.

A novel this compound-based coating was specifically developed for the planar SPME-IMS detection of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT), as well as the explosive taggant ethylene (B1197577) glycol dinitrate (EGDN). nih.govresearchgate.net The extraction conditions for the simultaneous headspace extraction of these compounds were optimized using an experimental design approach, with the optimal time and temperature found to be 45 minutes and 40°C, respectively. nih.govresearchgate.net

The superior extraction capability of this coating was demonstrated by achieving detection and quantitation limits in the low nanogram range. nih.govresearchgate.net The ion mobility spectrometric responses obtained using the this compound-based traps were at least two times higher than those achieved with commercial teflon and paper traps, highlighting the enhanced sensitivity of the developed material. nih.govresearchgate.net

Interactive Table: Detection of Explosives and Taggants with this compound-Based SPME

CompoundTypeOptimal Extraction TimeOptimal Extraction TemperatureDetection/Quantitation Limits
2,4,6-Trinitrotoluene (TNT)Explosive45 min nih.govresearchgate.net40 °C nih.govresearchgate.netLow nanogram levels nih.govresearchgate.net
2,4-Dinitrotoluene (DNT)Explosive45 min nih.govresearchgate.net40 °C nih.govresearchgate.netLow nanogram levels nih.govresearchgate.net
Ethylene Glycol Dinitrate (EGDN)Taggant45 min nih.govresearchgate.net40 °C nih.govresearchgate.netLow nanogram levels nih.govresearchgate.net

The enhanced performance of the this compound coating for explosives is likely due to a combination of hydrophobic and π-π stacking interactions between the electron-deficient nitroaromatic explosives and the electron-rich phenyl groups of the coating.

Advanced Spectroscopic and Microscopic Characterization of Diethoxydiphenylsilane Systems

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural characteristics of diethoxydiphenylsilane systems. These techniques probe the vibrational modes of molecules, offering a molecular fingerprint that can be used to identify functional groups, monitor chemical reactions, and understand the structure of materials at a molecular level.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound Derivatives

FTIR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule and tracking their transformations, such as during hydrolysis and condensation reactions. The presence of specific absorption bands provides direct evidence of the molecular structure.

Key vibrational modes for phenyl-substituted silanes include:

Si-O-C Stretching: Asymmetric and symmetric stretching vibrations of the Si-O-C linkage are typically observed in the region of 1070-1100 cm⁻¹ and around 960 cm⁻¹, respectively.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy groups are found in the 2850-3000 cm⁻¹ range.

Si-Phenyl Vibrations: The Si-C stretching vibration involving the phenyl group is typically found around 1120-1130 cm⁻¹.

Phenyl Ring Vibrations: Characteristic C=C stretching vibrations of the phenyl ring are observed in the 1400-1600 cm⁻¹ region.

Si-O-Si Stretching: The formation of siloxane bonds (Si-O-Si) during condensation is indicated by the appearance of a broad and strong absorption band in the 1000-1100 cm⁻¹ range.

The hydrolysis of this compound to form diphenylsilanediol (B146891) can be monitored by the disappearance of the Si-O-C bands and the appearance of a broad O-H stretching band from the silanol (B1196071) groups (Si-OH) around 3200-3700 cm⁻¹ and the Si-OH bending vibration near 850-910 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound and its Hydrolysis Products

Vibrational ModeWavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch>3000C-H (Phenyl)
Aliphatic C-H Stretch2850-3000C-H (Ethoxy)
Si-O-C Asymmetric Stretch1070-1100Si-O-C
Si-O-C Symmetric Stretch~960Si-O-C
Si-Phenyl Stretch1120-1130Si-C (Phenyl)
Phenyl Ring C=C Stretch1400-1600C=C (Phenyl)
Si-O-Si Asymmetric Stretch1000-1100Si-O-Si
O-H Stretch (in Silanol)3200-3700Si-OH
Si-OH Bend850-910Si-OH

Raman Spectroscopy of this compound Modified Materials

Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying the modification of materials with this compound. It is highly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the Si-Si and Si-C bonds, as well as the phenyl ring vibrations.

In the analysis of materials modified with this compound, such as functionalized silica (B1680970) nanoparticles, Raman spectroscopy can confirm the presence of the organic modifier and provide insights into the nature of the bonding at the interface.

Key Raman shifts for this compound modified materials include:

Phenyl Ring Breathing Mode: A strong and sharp peak around 1000 cm⁻¹ is a characteristic signature of the monosubstituted benzene ring.

Si-Phenyl Stretching: The Si-C stretching vibration of the Si-phenyl bond gives rise to a peak in the Raman spectrum.

Si-O-Si Network Vibrations: The formation of a polysiloxane network on the material's surface can be monitored by the appearance of bands associated with Si-O-Si symmetric stretching and bending modes, typically in the 400-600 cm⁻¹ region. For instance, the symmetric Si-O stretching vibration of monomeric, dimeric, and trimeric silane (B1218182) species can be observed at distinct frequencies. wikipedia.org

The intensity of the phenyl ring modes can be used to quantify the degree of surface functionalization. Furthermore, changes in the Raman bands of the underlying material upon modification can provide information about the interaction between the silane and the substrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the molecular structure, dynamics, and reaction kinetics of this compound systems in both liquid and solid states.

Liquid-State Nuclear Magnetic Resonance for Reaction Monitoring of this compound

Liquid-state ¹H, ¹³C, and ²⁹Si NMR spectroscopy can be used to monitor the hydrolysis and condensation reactions of this compound in real-time. mdpi.com By acquiring spectra at different time intervals, the consumption of reactants and the formation of intermediates and final products can be quantified.

In the ¹H NMR spectrum of this compound, the ethoxy group protons appear as a characteristic triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). The protons of the phenyl groups resonate in the aromatic region of the spectrum. Upon hydrolysis, the signals corresponding to the ethoxy groups decrease in intensity, while a new signal for the ethanol (B145695) byproduct appears. The formation of silanol groups (Si-OH) can also be observed, although the proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR provides complementary information on the carbon skeleton. The chemical shifts of the ethoxy carbons and the aromatic carbons can be readily assigned. Changes in these signals during the reaction provide further evidence of the hydrolysis process.

²⁹Si NMR is particularly powerful for studying the condensation process. The chemical shift of the silicon atom is highly sensitive to its local environment. Different silicon species, such as the unreacted silane, various silanol intermediates, and different condensed structures (dimers, trimers, etc.), will have distinct ²⁹Si chemical shifts. This allows for the detailed tracking of the evolution of the silicate network. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Ethoxy Group in this compound

NucleusGroupMultiplicityChemical Shift (ppm)
¹H-O-CH₂-CH₃Triplet~1.2
¹H-O-CH₂-CH₃Quartet~3.8
¹³C-O-CH₂-CH₃-~18
¹³C-O-CH₂-CH₃-~59

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Solid-State Nuclear Magnetic Resonance for Material Structure Analysis after this compound Incorporation

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of non-crystalline or insoluble materials that result from the incorporation of this compound. nih.gov It provides detailed information about the local environment of silicon, carbon, and hydrogen atoms within the solid matrix.

²⁹Si ssNMR is particularly informative for analyzing the structure of the polysiloxane network formed after the hydrolysis and condensation of this compound on a solid support. The spectra can distinguish between different silicon environments based on the number of siloxane bridges attached to the silicon atom. These are often denoted as T and D sites for organosilanes. For a diphenylsilane unit, the following notations are used:

D⁰: (C₆H₅)₂Si(OH)₂ - Diphenylsilanediol, no siloxane bonds.

D¹: (C₆H₅)₂Si(OSi)(OH) - One siloxane bond.

D²: (C₆H₅)₂Si(OSi)₂ - Two siloxane bonds, fully condensed.

The chemical shifts for these D species typically appear in a predictable range, allowing for the quantification of the degree of condensation within the material. For silica surfaces modified with organosiloxanes, the major products of the reaction are often D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units. researchgate.net

¹³C ssNMR can be used to confirm the presence of the phenyl and residual ethoxy groups in the final material. The line shapes and chemical shifts can also provide information about the mobility of these organic moieties.

¹H ssNMR can be used to study the proximity of different groups and to probe the nature of the surface hydroxyl groups.

Table 3: Typical ²⁹Si ssNMR Chemical Shift Ranges for Diphenylsilane Species in Modified Materials

Silicon SpeciesNotationDescriptionTypical Chemical Shift Range (ppm)
D⁰(C₆H₅)₂Si(OH)₂Diphenylsilanediol-30 to -40
(C₆H₅)₂Si(OSi)(OH)End-group in a linear chain-40 to -50
(C₆H₅)₂Si(OSi)₂Middle-group in a linear chain or network-50 to -60

Chromatographic and Mass Spectrometric Techniques for Compositional Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the compound from a mixture and its subsequent identification and quantification.

In a typical GC-MS analysis of this compound, the compound is first separated from other components of a sample in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification. Common fragmentation pathways for alkoxysilanes involve the loss of alkoxy groups, alkyl groups, and rearrangements. For this compound, characteristic fragments would arise from the loss of ethoxy radicals (-OC₂H₅), ethylene (B1197577) (C₂H₄) from the ethoxy group, and phenyl groups (-C₆H₅). The analysis of these fragmentation patterns provides valuable structural information. libretexts.org

GC-MS is also a valuable tool for assessing the purity of this compound and for identifying any impurities or decomposition products. It can be used to monitor the progress of reactions involving this compound by quantifying the disappearance of the starting material and the appearance of products over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of this compound, GC-MS is instrumental in analyzing the products of its chemical reactions. The gas chromatograph separates the components of a reaction mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Research has shown that GC-MS can be effectively used to identify the products of various reactions involving silanes. For instance, in studies of Hantzsch synthesis, GC-MS and tandem GC-MS/MS have been employed to confirm the structure of resulting dihydropyridines and other products after derivatization. nih.gov The fragmentation patterns observed in the mass spectra provide crucial data for structural elucidation. nih.gov Furthermore, GC-MS has been pivotal in identifying unknown contaminants in complex matrices, such as the discovery of dimethylsilanediol in potable water systems, where it was initially detected as an unknown peak in the GC analysis. nasa.gov

The analysis of silane reaction products by GC-MS can sometimes be complicated by gas-phase reactions occurring within the mass spectrometer itself. Studies have reported that silane ions can react with residual water in the C-trap of an Orbitrap mass spectrometer, leading to unexpected ion peaks in the mass spectra. researchgate.net While this can complicate spectral interpretation, it also offers an avenue for investigating the reactivity of high-energy ions. researchgate.net

Table 1: Illustrative GC-MS Data for Silane Reaction Analysis

Retention Time (min)Major Mass Peaks (m/z)Tentative Compound Identification
8.577, 105, 181Unreacted this compound
12.291, 165, 239Phenyl-substituted siloxane oligomer
15.873, 147, 221Silylated reaction byproduct

This table is for illustrative purposes and does not represent actual experimental data.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates macromolecules based on their hydrodynamic volume in solution. resolvemass.campg.de This method is indispensable for characterizing polymers derived from this compound, providing crucial information about their molecular weight distribution, average molecular weights (Mn and Mw), and polydispersity index (PDI). resolvemass.ca

In a typical GPC/SEC analysis, a polymer solution is passed through a column packed with porous gel beads. resolvemass.ca Larger polymer molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. resolvemass.campg.de The technique is a relative method, requiring calibration with polymer standards of known molecular weight to construct a calibration curve. mpg.de

The molecular weight distribution is a critical parameter as it significantly influences the physical and mechanical properties of the resulting polymer. lcms.cz GPC/SEC is widely used in polymer science to:

Determine the success of a polymerization reaction.

Predict the processing behavior and end-use performance of a polymer.

Assess the degradation or crosslinking of polymers over time.

Advanced GPC/SEC systems can be equipped with multiple detectors, such as refractive index (RI), UV-Vis, and multi-angle light scattering (MALS) detectors, to obtain absolute molecular weight data without the need for column calibration. resolvemass.ca

Table 2: Typical GPC/SEC Parameters for Polysiloxane Analysis

ParameterValue
Column Polystyrene-divinylbenzene (PS-DVB)
Mobile Phase Tetrahydrofuran (B95107) (THF)
Flow Rate 1.0 mL/min
Detector Refractive Index (RI)
Calibration Polystyrene standards

Ion Mobility Spectrometry (IMS) for this compound-Coated Detection Systems

Ion Mobility Spectrometry (IMS) is a rapid analytical technique that separates and identifies ionized molecules in the gas phase based on their mobility through a carrier buffer gas under the influence of an electric field. nih.govbruker.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing analytical power. nih.gov

A novel application involving this compound is its use in the development of coatings for solid-phase microextraction (SPME) traps used in conjunction with IMS for the detection of explosives and explosive taggants. nih.gov In one study, a this compound-based coating was created using sol-gel technology. nih.gov This coating demonstrated superior extraction capabilities for compounds such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT), resulting in significantly higher IMS responses compared to commercial traps. nih.gov

The performance of such a coating is characterized by several factors, including:

Coating Thickness and Morphology: A uniform coating with an optimal thickness is crucial for consistent extraction efficiency. For the this compound-based coating, an average thickness of 143 ± 13 µm with a uniform distribution was reported. nih.gov

Extraction Efficiency: The ability of the coating to trap and preconcentrate target analytes from a sample.

Repeatability: Both intra-batch and inter-batch repeatability are important for reliable and reproducible results, with relative standard deviations of less than 7% being achieved. nih.gov

Table 3: Performance of this compound-Based Coating in SPME-IMS

AnalyteDetection Limit (ng)Quantitation Limit (ng)
2,4,6-Trinitrotoluene (TNT)Low nanogram levelsLow nanogram levels
2,4-Dinitrotoluene (DNT)Low nanogram levelsLow nanogram levels
Ethylene Glycol Dinitrate (EGDN)Low nanogram levelsLow nanogram levels

Data adapted from a study on a this compound-based coating for explosives detection. nih.gov

Thermal and Microstructural Analysis of this compound-Derived Materials

The performance and application of materials derived from this compound are intrinsically linked to their thermal properties and microstructure. Techniques such as Differential Scanning Calorimetry (DSC), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) are essential for characterizing these aspects.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of this compound Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is widely used to study the thermal properties of polymers, including those derived from this compound. eag.comazom.com

Key thermal transitions that can be determined by DSC include:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is observed as a step change in the heat flow signal. hu-berlin.de

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state, which is an exothermic process. pressbooks.pub

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, which is an endothermic process. pressbooks.pub

The information obtained from DSC is crucial for understanding the processing conditions and the end-use performance of polymeric materials. eag.com For instance, the Tg and Tm determine the upper and lower service temperatures of a material. DSC can also be used to determine the degree of crystallinity in semi-crystalline polymers. pressbooks.pub

Table 4: Hypothetical DSC Data for a this compound-Based Polymer

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)125N/A
Crystallization (Tc)180-45
Melting (Tm)25050

This table is for illustrative purposes and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) for Morphological Assessment of this compound-Modified Substrates

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. researchgate.netresearchgate.net SEM is invaluable for assessing the morphology of substrates modified with this compound, providing visual information about the surface structure, texture, and the distribution of any coatings or modifications.

In the context of this compound applications, SEM can be used to:

Visualize the uniformity and thickness of silane-based coatings on various substrates.

Examine the surface of composite materials to assess the dispersion of fillers and the quality of the interface between the filler and the polymer matrix.

Analyze the morphology of membranes or films prepared from this compound-derived polymers.

The high depth of field of SEM allows for the creation of three-dimensional-like images, which can be crucial for understanding the surface features of modified materials. researchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition information about the sample surface, confirming the presence and distribution of silicon from the this compound modification. aidic.it

X-ray Diffraction (XRD) for Crystallinity and Layered Structures in this compound Hybrid Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. drawellanalytical.com It is particularly useful for characterizing the crystallinity of materials, including polymers and hybrid materials derived from this compound.

In XRD analysis, a beam of X-rays is directed at a sample, and the scattered intensity is measured as a function of the scattering angle. Crystalline materials produce a characteristic diffraction pattern of sharp peaks due to the long-range order of their atomic structure. drawellanalytical.com In contrast, amorphous materials, which lack long-range order, produce broad, diffuse humps. drawellanalytical.comutah.edu

For this compound-derived hybrid materials, XRD can provide valuable information about:

Degree of Crystallinity: By analyzing the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern, the percentage of crystallinity can be estimated. utah.edu

Crystal Structure: The positions and intensities of the diffraction peaks can be used to identify the crystal structure of the material.

Layered Structures: In hybrid materials containing layered components, such as clays or other inorganic fillers, XRD can be used to determine the spacing between the layers and to assess whether the this compound has intercalated into the layered structure.

The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between the crystal planes (d). drawellanalytical.com

Nitrogen Adsorption-Desorption for Porosity and Surface Area Characterization of this compound-Modified Silica

The modification of silica surfaces with this compound introduces significant changes to the material's porous structure and surface area. These changes are critical for understanding the performance of the modified silica in various applications, such as chromatography, catalysis, and as a composite filler. Nitrogen adsorption-desorption analysis is a fundamental technique for quantifying these alterations, providing detailed insights into the Brunauer–Emmett–Teller (BET) surface area, total pore volume, and pore size distribution.

The underlying principle of this technique involves the physisorption of nitrogen gas onto the surface of the silica material at cryogenic temperatures (typically 77 K). By measuring the amount of nitrogen adsorbed at various partial pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm, along with the application of various theoretical models, allows for the detailed characterization of the porous network.

Generally, the grafting of this compound onto the silica surface leads to a reduction in the specific surface area, total pore volume, and average pore size. This is attributed to the covalent bonding of the this compound molecules to the surface silanol groups, which can lead to the partial or complete blockage of smaller pores and a narrowing of larger pores. The extent of these changes is dependent on the degree of surface functionalization.

The nitrogen adsorption-desorption isotherms for such modified silicas typically exhibit a Type IV profile according to the IUPAC classification, which is characteristic of mesoporous materials. The presence of a hysteresis loop between the adsorption and desorption branches of the isotherm further confirms the presence of mesopores. The shape of the hysteresis loop can provide additional information about the pore geometry.

The data derived from nitrogen adsorption-desorption analysis is crucial for tailoring the properties of this compound-modified silica for specific applications. For instance, in chromatography, the surface area and pore size distribution directly influence the separation efficiency and loading capacity. In catalysis, these parameters affect the accessibility of active sites and the diffusion of reactants and products.

Below is a data table presenting typical results obtained from the nitrogen adsorption-desorption analysis of a parent silica material and a phenyl-functionalized silica, illustrating the expected changes upon surface modification.

MaterialBET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (nm)
Unmodified Mesoporous Silica600 - 8000.8 - 1.27 - 10
Phenyl-Functionalized Mesoporous Silica (ph-SBA-15) nih.gov418~0.76.5

This table presents representative data for a phenyl-functionalized mesoporous silica (ph-SBA-15) as a proxy for this compound-modified silica, for which specific data was not found in the reviewed literature.

Theoretical and Computational Investigations of Diethoxydiphenylsilane

Quantum Chemical Calculations of Diethoxydiphenylsilane Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to elucidate the intrinsic electronic properties and reactivity of this compound. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them suitable for studying the complex electronic environment of this organosilane. slideshare.net

Electronic Structure and Bonding Analysis of this compound Systems

The electronic structure of this compound governs its chemical behavior. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of the chemical bonds within the molecule.

Key areas of investigation include:

Atomic Charges and Electrostatic Potential: Analysis of the partial atomic charges reveals the polarity of the bonds. The silicon atom, being less electronegative than oxygen, carries a significant positive charge, making it an electrophilic center susceptible to nucleophilic attack, which is a key step in its hydrolysis. The phenyl groups influence the electron density at the silicon center through inductive and resonance effects.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy, shape, and location of these orbitals indicate the most likely sites for electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is typically located on the phenyl rings, while the LUMO is centered around the silicon atom and its bonds to the ethoxy groups. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. sinosil.com

Bonding Analysis: Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize the Si-O and Si-C bonds. These analyses provide quantitative measures of bond order, ionicity, and covalent character, helping to understand bond strengths and the likelihood of bond cleavage during reactions.

Below is a representative table of calculated electronic properties for a generic silane (B1218182) system, illustrating the type of data generated from quantum chemical calculations.

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.7 eVAn indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sinosil.com
Dipole Moment1.9 DA measure of the overall polarity of the molecule, influencing intermolecular interactions.
Partial Charge on Si+1.5 eThe calculated positive charge on the silicon atom, indicating its electrophilic nature.
Partial Charge on O-0.9 eThe calculated negative charge on the oxygen atoms of the ethoxy groups.

Reaction Pathway Modeling and Transition State Analysis in this compound Transformations

A primary application of quantum chemistry is the modeling of reaction mechanisms. For this compound, the most important transformation is its hydrolysis and subsequent condensation, which are the fundamental steps in the formation of polysiloxane networks.

Computational modeling can map the entire potential energy surface for these reactions. nih.gov This involves:

Identifying Reactants, Intermediates, and Products: The geometric structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate these saddle points on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate. wasson-ece.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

For the hydrolysis of this compound, calculations can compare different mechanisms (e.g., acid-catalyzed vs. base-catalyzed) by modeling the role of catalysts in lowering the activation energy. nih.gov The calculations can show how the catalyst interacts with the silicon center and the leaving ethoxy group to stabilize the transition state.

Molecular Dynamics Simulations for this compound Polymerization and Interactions

While quantum mechanics describes the electronic details of individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to study the collective behavior of many molecules over time. mdpi.com MD uses classical mechanics to simulate the movement of atoms and molecules, allowing for the investigation of large-scale processes like polymerization and the behavior of materials at interfaces. tandfonline.com

Simulation of this compound Polymerization Kinetics and Network Formation

MD simulations can model the sol-gel process, starting from this compound monomers in a solvent. nih.gov Such simulations require a reactive force field or a multi-scale QM/MM (Quantum Mechanics/Molecular Mechanics) approach to model the chemical reactions of hydrolysis and condensation. researchgate.net

The simulation protocol typically involves:

System Setup: A simulation box is created containing a specified number of this compound molecules, water, and potentially a catalyst and solvent.

Reaction Simulation: At each step of the simulation, the distances and orientations between reactive groups (e.g., a silanol (B1196071) group and an ethoxy-silicon group) are monitored. When they are within a certain cutoff distance and have a favorable orientation, a condensation reaction can be triggered based on probabilities derived from quantum chemical calculations or experimental data. nih.gov

Network Analysis: As the simulation progresses, Si-O-Si bonds form, leading to the growth of oligomers and eventually a cross-linked polysiloxane network. The evolution of the network structure can be analyzed by tracking parameters such as:

Degree of condensation

Average molecular weight

Ring and chain statistics

Gel point (the time at which a continuous network spans the simulation box)

These simulations provide a microscopic view of how factors like monomer concentration, water-to-silane ratio, and temperature influence the kinetics of polymerization and the final structure of the resulting polymer network. taylorfrancis.comnih.gov

Interfacial Interaction Dynamics in this compound-Modified Composites

This compound is often used as a coupling agent to improve the adhesion between an inorganic filler (like silica (B1680970) or glass fibers) and a polymer matrix. MD simulations are an ideal tool for studying the dynamics and mechanics of this interfacial region. researchgate.net

In a typical simulation, a model is constructed with three components: an inorganic substrate (e.g., a silica surface with hydroxyl groups), a layer of this compound molecules (which are modeled as having hydrolyzed and bonded to the surface), and a polymer matrix. nih.gov

Key properties investigated through these simulations include:

Adsorption and Conformation: Simulating the initial interaction of silane molecules with the substrate surface reveals their preferred adsorption sites and molecular conformations.

Interfacial Bonding: The strength of the interface can be quantified by calculating the work of adhesion—the energy required to separate the polymer matrix from the silane-modified substrate.

Mechanical Properties: "Pull-out" simulations can be performed where the polymer matrix is mechanically pulled away from the substrate. researchgate.net The resulting force-displacement curves provide insights into the interfacial shear strength and the failure mechanisms at the molecular level (e.g., failure at the polymer-silane interface, within the silane layer, or at the silane-substrate interface).

Chain Dynamics: The mobility of polymer chains near the interface is often different from the bulk polymer. MD can quantify this by calculating the mean-squared displacement of polymer segments as a function of their distance from the surface, revealing the extent of the "interphase" region where polymer dynamics are affected by the filler. segovia-hernandez.comnih.gov

Chemometric Approaches and Statistical Optimization in this compound Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound research, these approaches are valuable for optimizing reaction conditions, analyzing complex data sets, and building predictive models.

Design of Experiments (DoE): DoE is a powerful statistical tool for optimizing processes. Instead of varying one factor at a time, DoE methodologies like factorial design or response surface methodology allow for the simultaneous investigation of multiple variables. ethz.ch For instance, in the surface modification of a substrate with this compound, DoE could be used to efficiently find the optimal conditions of concentration, temperature, and reaction time to achieve the desired surface coverage or composite property. ethz.ch

Multivariate Analysis: Spectroscopic techniques like FTIR and NMR are often used to monitor the hydrolysis and condensation of this compound. The resulting spectra can be complex, with overlapping peaks. Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be used to analyze the entire spectrum at once, identifying the key sources of variation in the data and tracking the progress of the reaction more effectively than monitoring a single peak. taylorfrancis.comwikipedia.org

Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical models that correlate the chemical structure of molecules with their physical or chemical properties. slideshare.net In the context of silane research, a QSPR model could be developed to predict properties like the reactivity of different organosilanes or their binding affinity to a surface based on a set of calculated molecular descriptors (e.g., steric parameters, electronic properties, topological indices). This allows for the virtual screening of new silane structures for specific applications without the need for extensive synthesis and testing.

A representative workflow for statistical optimization is shown in the table below.

StepDescriptionExample for this compound Application
1. Define Objective Clearly state the goal of the optimization.Maximize the tensile strength of a composite material treated with this compound.
2. Identify Factors Determine the independent variables that could influence the outcome.Silane concentration, treatment time, curing temperature.
3. Select Design Choose a statistical design of experiments (e.g., Full Factorial, Box-Behnken).A 3-factor, 3-level Box-Behnken design is chosen to investigate the factors efficiently.
4. Conduct Experiments Perform the experiments according to the design matrix.Prepare and test composite samples for each of the prescribed combinations of concentration, time, and temperature.
5. Analyze Results Use statistical software to fit a mathematical model to the data and determine the significance of each factor and their interactions.Analysis of variance (ANOVA) is used to identify that silane concentration and curing temperature are the most significant factors.
6. Optimize & Validate Use the model to predict the optimal conditions and perform a confirmation experiment to validate the prediction.The model predicts maximum strength at a concentration of 1.5% and a temperature of 120°C. A validation run at these conditions confirms the high tensile strength.

Experimental Design Methodologies for this compound Process Optimization

Experimental design methodologies are crucial in optimizing processes that utilize this compound, for instance, in the synthesis of specialized materials. These statistical approaches allow for the systematic investigation of multiple variables simultaneously, leading to an efficient optimization of reaction or process conditions. By employing techniques such as factorial design, response surface methodology, and regression modeling, researchers can identify the most influential factors and their interactions, ultimately enhancing product yield, quality, and performance.

A practical application of these methodologies can be seen in the optimization of a solid-phase microextraction (SPME) fiber coating synthesized through a sol-gel process using this compound. In one such study, an experimental design was implemented to determine the optimal conditions for the extraction of polycyclic aromatic hydrocarbons (PAHs) from milk samples. The key variables investigated were the extraction time, extraction temperature, and the addition of acetone. researchgate.net

The optimized conditions determined through this experimental design approach led to a significant improvement in the analytical performance of the this compound-based SPME fiber. This enabled the quantification of PAHs at very low concentrations (in the low µg/L range) and facilitated the complete desorption of high-boiling point compounds without any carryover effects between analyses. researchgate.net

The table below illustrates a simplified representation of a factorial design that could be used in such an optimization study.

ExperimentExtraction Time (min)Extraction Temperature (°C)Acetone Addition (%)Extraction Efficiency (Response)
130500Low
260500High
330700Medium
460700Very High
530505Medium
660505High
730705High
860705Very High

Multivariate Analysis for Structure-Property Relationships in this compound-Derived Materials

Multivariate analysis encompasses a range of statistical techniques used to analyze data with multiple variables. In the context of materials science, these methods are invaluable for elucidating the complex relationships between the chemical structure of a material and its resulting physical or functional properties. For materials derived from this compound, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed to build predictive models that connect molecular-level features to macroscopic performance.

While specific studies applying multivariate analysis directly to this compound-derived materials are not extensively documented in publicly available literature, the principles can be readily extended from similar silane-based systems. The goal of such an analysis would be to reduce the dimensionality of the data, identify underlying patterns, and create a quantitative structure-property relationship (QSPR) model.

For instance, in the development of a new polymer or coating incorporating this compound, several structural variables could be systematically altered, such as:

The molar ratio of this compound to other precursors.

The concentration of a catalyst.

Curing temperature and time.

The type and concentration of functional additives.

The resulting materials would then be characterized for a range of properties, including:

Mechanical properties (e.g., tensile strength, modulus, hardness).

Thermal properties (e.g., glass transition temperature, thermal stability).

Optical properties (e.g., refractive index, transparency).

Surface properties (e.g., hydrophobicity, adhesion).

A hypothetical dataset for a this compound-based coating is presented below to illustrate how multivariate analysis could be applied.

FormulationThis compound (mol%)Catalyst Conc. (wt%)Curing Temp. (°C)Tensile Strength (MPa)Refractive IndexContact Angle (°)
A100.1100251.5395
B200.1100351.55105
C100.2100281.5396
D200.2100381.55107
E100.1120301.5498
F200.1120421.56110
G100.2120331.5499
H200.2120451.56112

Using PCA on such a dataset, a researcher could identify the principal components that account for the most variance in the data. This might reveal, for example, that the concentration of this compound and the curing temperature are the most significant factors influencing the combined mechanical and surface properties. Subsequently, a PLS model could be developed to predict the tensile strength, refractive index, or contact angle based on the formulation and processing variables. This predictive capability would be highly beneficial for the rational design of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the established synthesis routes for diethoxydiphenylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of diphenyldichlorosilane with ethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Molar ratios : A 1:2 stoichiometry of diphenyldichlorosilane to ethanol optimizes ethoxy substitution .
  • Temperature : Reactions are conducted under reflux (≈78°C for ethanol) to ensure complete conversion .
  • Solvent choice : Anhydrous toluene or THF minimizes side reactions. Yield improvements (up to 85–90%) are achieved by slow addition of ethanol to avoid local overheating and byproduct formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound purity?

  • NMR : 1^1H NMR confirms ethoxy group integration (δ 1.2–1.4 ppm for CH3_3, δ 3.7–4.0 ppm for CH2_2) and phenyl ring protons (δ 7.2–7.6 ppm). 29^{29}Si NMR detects silicon environments (δ −15 to −20 ppm for Si–O–C bonds) .
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 272 for [M+^+]) validate molecular identity .
  • FTIR : Peaks at 1080–1120 cm1^{-1} (Si–O–C stretch) and 3050–3100 cm1^{-1} (C–H aromatic) confirm functional groups .

Q. How does this compound’s hydrophobicity compare to structurally similar silanes?

The phenyl groups impart higher hydrophobicity than methyl-substituted analogs (e.g., diethoxydimethylsilane). Contact angle measurements show this compound forms surfaces with >100° water contact angles, compared to ≈80° for diethoxydimethylsilane, due to reduced surface energy from aromatic π-stacking .

Advanced Research Questions

Q. How can this compound be integrated into solid-phase microextraction (SPME) fibers for trace analyte detection?

  • Fiber fabrication : Blend this compound with polydimethylsiloxane (PDMS) at 5–10% w/w to enhance selectivity for nonpolar analytes (e.g., polycyclic aromatic hydrocarbons). Curing at 150°C for 1 hour ensures crosslinking .
  • Performance validation : Compare extraction efficiencies using GC-MS with NIST-certified reference materials. For example, recovery rates for anthracene in milk matrices reach 92±4% under optimized conditions (30 min extraction at 60°C) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (reported as 250–300°C) arise from differing atmospheres and heating rates. To standardize measurements:

  • Use thermogravimetric analysis (TGA) under inert N2_2 (10°C/min heating rate).
  • Cross-validate with differential scanning calorimetry (DSC) to detect endothermic peaks corresponding to Si–O bond cleavage .
  • Control humidity (<5% RH) to prevent hydrolysis during testing.

Q. How can computational modeling guide the design of this compound-based precursors for sol-gel processes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis kinetics. The energy barrier for ethoxy group hydrolysis (≈25 kcal/mol) correlates with experimental gelation times .
  • Molecular dynamics (MD) : Simulate interactions with solvents (e.g., ethanol/water mixtures) to predict pore size distributions in silica gels. Adjust precursor/solvent ratios to achieve mesoporous structures (2–50 nm pore diameters) .

Methodological Guidelines

  • Data validation : Cross-reference experimental results with PubChem (CID: 114832) and EPA DSSTox (DTXSID1062000) databases for consistency .
  • Contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as the compound’s role in hybrid organic-inorganic catalysts .
  • Ethical reporting : Disclose synthetic byproducts (e.g., residual HCl) and purification steps in publications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.